molecular formula C11H19Cl2N3O B7970700 1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate

1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate

Cat. No.: B7970700
M. Wt: 280.19 g/mol
InChI Key: GFKUSXJRXCEMJR-UHFFFAOYSA-N
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Description

1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate is a chemical compound with the molecular formula C11H15N3·2ClH·H2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate typically involves the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated using ethyl halides in the presence of a base such as potassium carbonate to introduce the ethyl groups at the 1 and 2 positions.

    Formation of Dihydrochloride Hydrate: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid, followed by crystallization to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any oxidized forms back to the original compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Reduced forms of any oxidized derivatives.

    Substitution: Substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive benzimidazole derivatives.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity, where it may interfere with DNA synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-1H-benzimidazol-5-amine: Similar structure but with methyl groups instead of ethyl groups.

    1,2-Diethyl-1H-benzimidazol-5-amine: Lacks the dihydrochloride hydrate form.

    1,2-Diethyl-1H-benzimidazol-5-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

1,2-Diethyl-1H-benzimidazol-5-amine dihydrochloride hydrate is unique due to its specific combination of ethyl groups, amine functionality, and dihydrochloride hydrate form. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1,2-diethylbenzimidazol-5-amine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH.H2O/c1-3-11-13-9-7-8(12)5-6-10(9)14(11)4-2;;;/h5-7H,3-4,12H2,1-2H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKUSXJRXCEMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CC)C=CC(=C2)N.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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